6-Iodo-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-Iodo-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H7IN2O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of an iodine atom at the 6th position and methyl groups at the 1st and 3rd positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,3-dimethylpyrimidine-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the reaction of 1,3-dimethyluracil with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
6-Iodo-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-1,3-dimethylpyrimidine-2,4-dione in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase, and can lead to the formation of faulty genetic material .
Comparison with Similar Compounds
5-Iodo-1,3-dimethyluracil: Similar in structure but with the iodine atom at the 5th position.
6-Amino-1,3-dimethylpyrimidine-2,4-dione: Contains an amino group instead of an iodine atom at the 6th position.
1,3-Dimethyluracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 6-Iodo-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be exploited in the synthesis of various derivatives with potential biological activity .
Properties
Molecular Formula |
C6H7IN2O2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
6-iodo-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7IN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 |
InChI Key |
VXHQFOMWQJFXPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)I |
Origin of Product |
United States |
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